molecular formula C9H17NO5 B11887488 (R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid

Katalognummer: B11887488
Molekulargewicht: 219.23 g/mol
InChI-Schlüssel: OHPPTUXGTIYITE-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild acidic conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid typically involves the protection of an amino acid derivative with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Deprotection: Trifluoroacetic acid (TFA)

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Alcohol derivatives

    Deprotection: Free amine

Wissenschaftliche Forschungsanwendungen

®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group provides steric hindrance, protecting the amine from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical pathways, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or molecules being synthesized .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-3-Amino-2-(hydroxymethyl)propanoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.

    ®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)butanoic acid: Similar structure but with an additional carbon in the backbone, affecting its reactivity and applications.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-2-(hydroxymethyl)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial .

Eigenschaften

Molekularformel

C9H17NO5

Molekulargewicht

219.23 g/mol

IUPAC-Name

(2R)-2-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-4-6(5-11)7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m1/s1

InChI-Schlüssel

OHPPTUXGTIYITE-ZCFIWIBFSA-N

Isomerische SMILES

CC(C)(C)OC(=O)NC[C@H](CO)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC(CO)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.